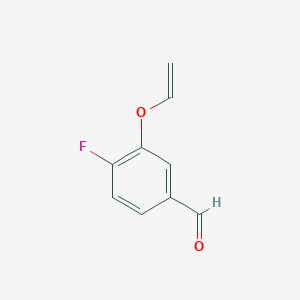

4-Fluoro-3-vinyloxybenzaldehyde

描述

4-Fluoro-3-vinyloxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the para position and a vinyloxy group at the meta position relative to the aldehyde functional group. The vinyloxy group introduces electron-donating and steric effects, which may enhance reactivity in coupling reactions or serve as a directing group in electrophilic substitution.

属性

分子式 |

C9H7FO2 |

|---|---|

分子量 |

166.15 g/mol |

IUPAC 名称 |

3-ethenoxy-4-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h2-6H,1H2 |

InChI 键 |

ONODJVYZJBJUNU-UHFFFAOYSA-N |

规范 SMILES |

C=COC1=C(C=CC(=C1)C=O)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-3-vinyloxybenzaldehyde with key analogs, highlighting substituent effects, molecular properties, and applications:

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

Key Research Findings

4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) is a validated intermediate in synthesizing antifungal agents, leveraging its methoxy group for regioselective bromination .

4-Fluoro-3-methylbenzaldehyde is a precursor to 4-Fluoro-3-methylbenzonitrile, a herbicide component, highlighting the utility of methyl groups in agrochemical design .

Trifluoromethylated analogs (e.g., 4-Fluoro-3-(trifluoromethyl)benzaldehyde) show promise in fluorinated drug candidates due to enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。